Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate
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Overview
Description
Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate is a synthetic organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are crucial in various biological processes
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to nucleotides.
Industry: Used in the production of specialty chemicals and as a catalyst in certain reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate typically involves the following steps:
Formation of the Pyrimidine Ring: This can be achieved through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of the Ethoxycarbonyl Group: This step involves the esterification of the pyrimidine ring with ethyl chloroformate under basic conditions.
Methylthio Substitution:
Formation of the Sodium Salt: The final step involves neutralizing the compound with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using the same synthetic routes but optimized for efficiency and yield. Continuous flow reactors might be used to enhance reaction rates and product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate can undergo oxidation reactions, particularly at the methylthio group, forming sulfoxides or sulfones.
Reduction: The compound can be reduced at the ethoxycarbonyl group to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Mechanism of Action
The mechanism of action of Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, mimicking natural substrates or inhibitors. The ethoxycarbonyl and methylthio groups could play roles in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Sodium 5-(ethoxycarbonyl)-2-(methylthio)pyrimidin-4-olate: vs. : The ethoxycarbonyl group is replaced with a methoxycarbonyl group, potentially altering its reactivity and binding properties.
This compound: vs. : The methylthio group is replaced with an ethylthio group, which might affect its steric and electronic properties.
Uniqueness
This compound is unique due to the specific combination of functional groups, which can influence its chemical reactivity and potential applications. The presence of both ethoxycarbonyl and methylthio groups provides a balance of hydrophilic and hydrophobic properties, making it versatile for various applications.
Properties
IUPAC Name |
sodium;5-ethoxycarbonyl-2-methylsulfanylpyrimidin-4-olate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S.Na/c1-3-13-7(12)5-4-9-8(14-2)10-6(5)11;/h4H,3H2,1-2H3,(H,9,10,11);/q;+1/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWBUPEYDOYHRFY-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1[O-])SC.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N2NaO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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